molecular formula C16H11Cl3N2O B1426749 7-Chloro-8-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332529-38-0

7-Chloro-8-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1426749
CAS No.: 1332529-38-0
M. Wt: 353.6 g/mol
InChI Key: VKPNJMCKZXKDAD-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetone).

Major Products Formed

    Substitution Reactions: Substituted quinoline derivatives.

    Reduction Reactions: Alcohol derivatives.

    Oxidation Reactions: Carboxylic acid derivatives.

Scientific Research Applications

7-Chloro-8-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 8-hydroxyquinoline and chloroquine share structural similarities with 7-Chloro-8-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine also contain the pyridine ring and exhibit similar chemical properties.

Uniqueness

What sets this compound apart is its unique combination of the quinoline and pyridine rings, along with the presence of the carbonyl chloride group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-chloro-8-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O.ClH/c1-9-13(17)5-4-11-12(16(18)21)7-14(20-15(9)11)10-3-2-6-19-8-10;/h2-8H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPNJMCKZXKDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CN=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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